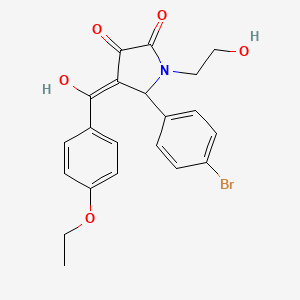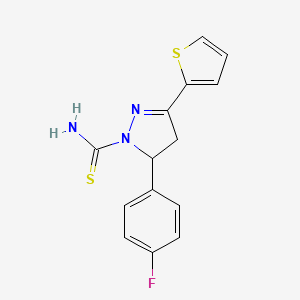![molecular formula C26H33N5O3 B11040539 9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one](/img/structure/B11040539.png)
9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one is a complex organic compound with a unique structure that combines elements of quinoline, triazoloquinazoline, and acetyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one typically involves multiple steps, including the formation of the quinoline and triazoloquinazoline rings, followed by the introduction of the acetyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparison with Similar Compounds
Compared to other similar compounds, 9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one stands out due to its unique combination of structural elements. Similar compounds include other triazoloquinazolines and quinoline derivatives, but this compound’s specific substitutions and functional groups confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H33N5O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
9-(1-acetyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C26H33N5O3/c1-14-10-26(5,6)30(15(2)32)19-9-21(34-7)17(8-16(14)19)23-22-18(11-25(3,4)12-20(22)33)29-24-27-13-28-31(23)24/h8-9,13-14,23H,10-12H2,1-7H3,(H,27,28,29) |
InChI Key |
YOOLRUVQYMOIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC(=C(C=C12)C3C4=C(CC(CC4=O)(C)C)NC5=NC=NN35)OC)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dimethoxyphenyl)[7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11040461.png)
![2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11040464.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040469.png)

![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B11040476.png)
![N-(4-fluoro-3-methylphenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)sulfanyl]acetamide](/img/structure/B11040485.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11040495.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11040501.png)
![(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040518.png)
![2-methyl-N-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11040519.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040526.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11040530.png)

![diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol](/img/structure/B11040540.png)
